N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethyl group, a benzyl group, and glycine, all of which are complexed with bis(trifluoroacetate). The trifluoroacetate groups enhance the compound’s stability and solubility, making it useful in a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) typically involves the reaction of N-benzylglycine with 2-aminoethanol in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: N-benzylglycine, 2-aminoethanol, and trifluoroacetic acid.
Conditions: The reaction is usually conducted at room temperature with continuous stirring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants under controlled conditions.
Automation: Automated systems ensure precise control over reaction parameters such as temperature, pH, and mixing speed.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and benzyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amino or benzyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) involves its interaction with molecular targets and pathways within biological systems. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Affect receptor function by binding to receptor sites.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) can be compared with similar compounds such as:
N-(2-Aminoethyl)rhodamine 6G-amide Bis(trifluoroacetate): Similar in structure but with different functional groups, leading to varied applications.
Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups, offering different reactivity and uses.
Schiff Bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Modified with Schiff bases, providing unique properties for specific applications.
These comparisons highlight the uniqueness of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) in terms of its structure, reactivity, and applications.
Properties
IUPAC Name |
2-[2-aminoethyl(benzyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHUEIAHVSDMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F6N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2451065-67-9 |
Source
|
Record name | N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.